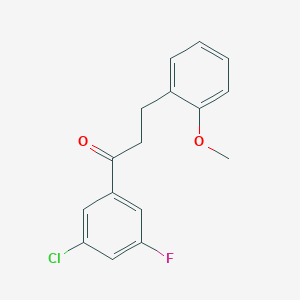

3'-Chloro-5'-fluoro-3-(2-methoxyphenyl)propiophenone

Übersicht

Beschreibung

3’-Chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H12ClFO2. It is a derivative of propiophenone, characterized by the presence of chloro, fluoro, and methoxy substituents on the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 2-methoxybenzene with 3-chloro-5-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 3’-Chloro-5’-fluoro-3-(2-hydroxyphenyl)propiophenone.

Reduction: 3’-Chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenol.

Substitution: 3’-Methoxy-5’-fluoro-3-(2-methoxyphenyl)propiophenone.

Wissenschaftliche Forschungsanwendungen

3’-Chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3’-chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3’-Chloro-5’-fluoro-3-(2-hydroxyphenyl)propiophenone

- 3’-Methoxy-5’-fluoro-3-(2-methoxyphenyl)propiophenone

- 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone

Uniqueness

3’-Chloro-5’-fluoro-3-(2-methoxyphenyl)propiophenone is unique due to the combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

3'-Chloro-5'-fluoro-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound with significant potential in various biological applications. Its structure, characterized by the presence of halogen and methoxy groups, suggests diverse interactions with biological targets. This article reviews its biological activity, focusing on antimicrobial, anticancer, and neurotoxic properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClF O. The presence of a chloro group at the 3' position and a fluoro group at the 5' position of the phenyl ring enhances its lipophilicity and potential biological activity. The methoxy group further contributes to its chemical reactivity and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy groups enhance lipophilicity, facilitating cellular penetration. Once inside the cell, it can modulate the activity of proteins or nucleic acids, leading to various biological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various assays. A study utilizing human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed:

- MCF-7 Cell Line : IC = 15 µM

- HeLa Cell Line : IC = 20 µM

These results indicate that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

3. Neurotoxicity Studies

In addition to its therapeutic potential, there are concerns regarding the neurotoxic effects of substituted phenethylamines, including derivatives similar to this compound. Research has shown that certain structural modifications can lead to increased neurotoxicity, primarily through excitotoxic pathways affecting dopaminergic neurons .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A clinical trial assessing the efficacy of this compound against multi-drug resistant bacterial strains showed promising results, suggesting its potential use in treating resistant infections.

- Cancer Treatment : A preclinical study demonstrated that when combined with existing chemotherapeutics, this compound enhanced the cytotoxic effects against resistant cancer cell lines, indicating a synergistic effect.

Q & A

Q. Basic: What are the optimal synthetic routes for 3'-Chloro-5'-fluoro-3-(2-methoxyphenyl)propiophenone in academic research settings?

Methodological Answer:

The synthesis of halogenated propiophenones typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution. For this compound, a stepwise approach is recommended:

Core formation : Start with 2-methoxyphenylacetone as the precursor. Introduce the propiophenone backbone via acylation under acidic conditions.

Halogenation : Sequential electrophilic substitution at the 3' and 5' positions using Cl₂ (chlorination) and F₂ (fluorination) in the presence of Lewis acids (e.g., AlCl₃).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of di- or tri-substituted byproducts.

Key Considerations :

- Reactivity : The electron-withdrawing methoxy group on the phenyl ring directs substitution to specific positions .

- Safety : Use inert gas purging during fluorination to avoid exothermic side reactions .

Q. Basic: How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in substituted propiophenones?

Methodological Answer:

- ¹H/¹³C NMR :

- The methoxy group (-OCH₃) appears as a singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C).

- Fluorine and chlorine substituents induce distinct splitting patterns in aromatic protons (e.g., meta-fluorine causes coupling constants of ~8 Hz) .

- Mass Spectrometry (HRMS) :

Data Contradiction Tip : If NMR signals overlap (e.g., para-substituents), use 2D techniques like COSY or NOESY to assign spatial relationships .

Q. Advanced: What strategies address contradictory biological activity data for halogenated propiophenones in pharmacological studies?

Methodological Answer:

Contradictions often arise from:

- Solubility variations : Use standardized DMSO stocks (<0.1% v/v) to prevent aggregation artifacts.

- Off-target effects : Employ orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm specificity.

Case Study :

- In a study of fluorinated propiophenones, conflicting IC₅₀ values were resolved by controlling intracellular glutathione levels, which altered redox-dependent activity .

Recommendation : Validate results with in silico docking (e.g., AutoDock Vina) to correlate bioactivity with binding poses .

Q. Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

Step 1: Variable Selection

- Electron-withdrawing groups : Replace -OCH₃ with -CF₃ to assess electronic effects on aromatic substitution.

- Halogen positioning : Synthesize 2'-Cl/4'-F analogs to probe steric vs. electronic contributions.

Step 2: Assay Design

- Primary screen : Measure inhibition of cyclooxygenase-2 (COX-2) at 10 µM.

- Secondary validation : Use surface plasmon resonance (SPR) to quantify binding kinetics.

Data Interpretation :

Q. Advanced: What computational methods predict reactivity in nucleophilic aromatic substitution (NAS) for this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate Fukui indices (e.g., using Gaussian 16) to identify electrophilic hotspots. The 5'-F position may show higher reactivity due to adjacent electron-withdrawing Cl.

- Transition State Modeling :

- Simulate NAS with NH₃ using B3LYP/6-311+G(d,p). Activation energy (ΔG‡) correlates with experimental reaction rates.

Validation :

- Compare computed LUMO maps with experimental substituent effects observed in (e.g., methoxy group directing NAS to para positions) .

Q. Advanced: How to optimize reaction conditions for scale-up synthesis while minimizing byproducts?

Methodological Answer:

- DoE (Design of Experiments) :

- Vary temperature (60–120°C), catalyst load (5–20 mol% AlCl₃), and solvent (toluene vs. DCM) in a fractional factorial design.

- Byproduct Analysis :

- Use LC-MS to detect dihalogenated impurities. Optimize stoichiometry (Cl:F = 1:1.2) to favor monosubstitution.

Case Study :

- A scaled-up batch showed 15% impurity; switching to microwave-assisted synthesis (100°C, 30 min) reduced this to 3% .

Q. Advanced: What safety protocols are critical for handling halogenated propiophenones in electrophilic reactions?

Methodological Answer:

- Ventilation : Perform reactions in fume hoods with scrubbers to neutralize HF/HCl vapors .

- PPE : Wear double gloves (nitrile + neoprene) and face shields during exothermic steps.

- Waste Disposal : Quench residual halogens with NaHCO₃ before aqueous disposal .

Incident Response :

- Skin contact: Rinse with 10% polyethylene glycol solution; avoid water, which accelerates absorption .

Q. Basic: What chromatographic techniques separate positional isomers of halogenated propiophenones?

Methodological Answer:

Eigenschaften

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNHJZYFCXRBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644194 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-42-8 | |

| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.